Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate
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Overview
Description
Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C8H10BrNO3 and a molecular weight of 248.08 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of oxazole derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process .
Industrial Production Methods: Industrial production of tert-butyl 2-bromooxazole-5-carboxylate often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Esterification and Hydrolysis: Acidic or basic conditions are employed for esterification and hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and alkoxides.
Oxidation and Reduction Reactions: Products include various oxazole derivatives.
Esterification and Hydrolysis: Products include carboxylic acids and esters.
Scientific Research Applications
Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromooxazole-5-carboxylate involves its reactivity as a brominated oxazole derivative. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxazole ring can undergo oxidation or reduction, altering its electronic properties and reactivity. The tert-butyl ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different reactivity and applications.
tert-Butyl 2-bromo-5-methylthiazol-4-ylcarbamate: Used as an intermediate in the synthesis of biologically active compounds.
tert-Butyl 4-(4-chlorophenyl)oxazole: Known for its antibacterial properties.
These compounds share similar structural features but differ in their reactivity, applications, and biological activities.
Properties
IUPAC Name |
tert-butyl 2-bromo-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOJRZMWQPNYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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